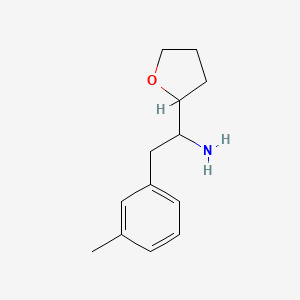

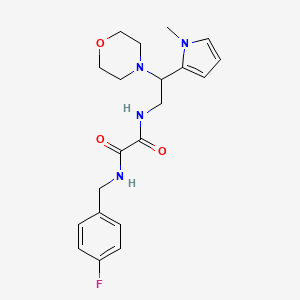

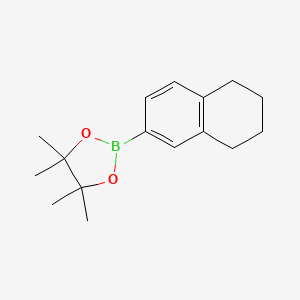

![molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3](/img/structure/B2991345.png)

Bicyclo[3.1.0]hexane-6-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[3.1.0]hexane-6-carbaldehyde is a chemical compound with the CAS Number: 1510939-61-3 . It has a molecular weight of 110.16 .

Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of this compound has been investigated in the gas phase by means of quantum-chemical calculations, in CDCl3 solution by 1D and 2D NMR spectroscopy, and in the solid state by the X-ray diffraction (XRD) technique .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical and Chemical Properties Analysis

This compound has a molecular weight of 110.16 . It is stored at a temperature of 4 degrees Celsius . It is a liquid at room temperature .科学的研究の応用

1. Isomerization and Rearrangement Studies

Bicyclo[3.1.0]hexane-6-carbaldehyde and its derivatives have been studied for their unique isomerization and rearrangement characteristics. For instance, the pyrrolidino-aminal of bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde showed acid-catalyzed isomerization to an exo-aminal, which was further characterized. At higher temperatures, this led to a mixture of syn- and anti-4-(pyrrolidino-methylidene)-bicyclo[3.1.0]hex-2-ene. These studies aid in understanding the structural and chemical behaviors of such compounds under different conditions (Rey & Dreiding, 1974).

2. Synthesis of Substituted Bicyclo[3.2.1]octa-2,6-dienes

The compound has been used in the synthesis of bicyclo[3.2.1]octa-2,6-diene derivatives through Knoevenagel condensation. These derivatives have potential applications in various chemical syntheses, showcasing the versatility of this compound as a building block (Klumpp et al., 2010).

3. Conformational Studies in Biological Systems

Bicyclo[3.1.0]hexane and its analogues, including those with embedded heteroatoms, have been recognized for their applications in biological systems. They are used as conformationally locked analogues of nucleoside building blocks and have been found in bioactive compounds and catalysts. Such studies are crucial in drug design and understanding molecular interactions in biological systems (Jimeno et al., 2011).

4. Role in Prostaglandin Synthesis

The compound has been involved in the synthesis of prostaglandin analogues. For example, endo-aldehydes derived from bicyclo[3.1.0]hexene-6-carbaldehyde were used in the preparation of prostaglandin A2 analogues, indicating its potential application in medicinal chemistry and pharmaceuticals (Chapleo et al., 1980).

特性

IUPAC Name |

bicyclo[3.1.0]hexane-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDTXYVPCLFNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

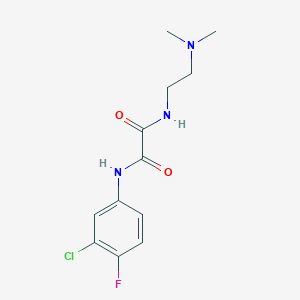

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)

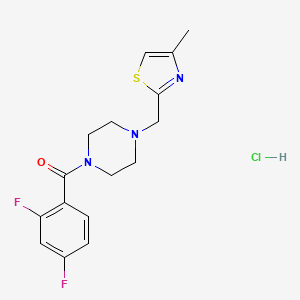

![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)

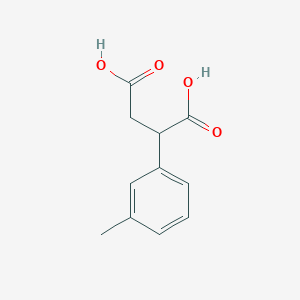

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)

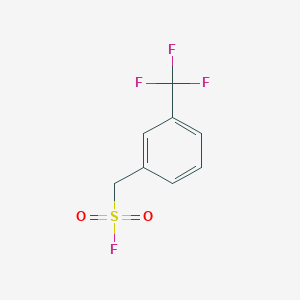

![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/no-structure.png)